2-(Aminomethyl)-3-(trifluoromethyl)phenol
Description
Contextualization within Fluorinated Phenols and Aminomethyl Aromatic Systems
The structure of 2-(Aminomethyl)-3-(trifluoromethyl)phenol incorporates key features from both fluorinated phenols and aminomethyl aromatic systems. The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, is known to significantly alter the physicochemical properties of a molecule. whiterose.ac.uk It can enhance metabolic stability, lipophilicity, and binding affinity to biological targets due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. whiterose.ac.uksigmaaldrich.com The presence of the -CF3 group on the phenol (B47542) ring classifies it as a fluorinated phenol.
Emerging Research Directions and Academic Relevance
While specific research focused solely on 2-(Aminomethyl)-3-(trifluoromethyl)phenol is not extensively published in publicly available literature, its structural motifs suggest potential areas of academic and industrial interest. The compound is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. sigmaaldrich.com
The primary emerging research direction for compounds like 2-(Aminomethyl)-3-(trifluoromethyl)phenol lies in their application as building blocks for drug discovery. The combination of the trifluoromethyl group, known to enhance drug-like properties, and the versatile aminomethylphenol scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. whiterose.ac.uk Research in this area would likely involve modifying the amino and hydroxyl groups to create a library of derivatives for biological screening.
Furthermore, the study of intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the aminomethyl group, and the electronic effects of the trifluoromethyl group on the aromatic system, presents an area for fundamental chemical research. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and biological systems.
Detailed Research Findings
Specific peer-reviewed research articles detailing the synthesis and application of 2-(Aminomethyl)-3-(trifluoromethyl)phenol are limited. However, information from chemical suppliers indicates that a common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-Nitro-3-(trifluoromethyl)phenol. sigmaaldrich.com
Interactive Data Table: Physicochemical Properties of 2-(Aminomethyl)-3-(trifluoromethyl)phenol
| Property | Value | Source |
| CAS Number | 106877-48-9 | sigmaaldrich.com |
| Molecular Formula | C8H8F3NO | |
| Molecular Weight | 191.15 g/mol | |
| Appearance | Solid |
Interactive Data Table: Related Isomer Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Aminomethyl)-5-(trifluoromethyl)phenol | 862541-22-8 | C8H8F3NO | 191.15 |
| 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 | C7H6F3NO | 177.12 |
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,13H,4,12H2 |
InChI Key |
ZRASDLZKTSGWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 3 Trifluoromethyl Phenol
Direct Synthetic Routes and Optimization
Direct synthetic routes involve the introduction of a key functional group onto a phenol (B47542) core that already contains one of the other required substituents. These methods depend heavily on the directing effects of the existing groups to achieve the desired substitution pattern.
One direct approach is the aminomethylation of 3-(trifluoromethyl)phenol (B45071). The classic method for introducing an aminomethyl group ortho or para to a hydroxyl group is the Mannich reaction. wikipedia.org This three-component reaction involves an active hydrogen compound (the phenol), formaldehyde (B43269), and a primary or secondary amine or ammonia (B1221849). wikipedia.org
For the synthesis of the target primary amine, the reaction would theoretically involve 3-(trifluoromethyl)phenol, formaldehyde, and ammonia. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and ammonia, which is then attacked by the electron-rich phenol ring. The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a deactivating meta-director. These directing effects are synergistic, strongly favoring electrophilic attack at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The desired product is formed via substitution at the 2-position, but the formation of the 4-aminomethyl isomer is a significant competing reaction. Optimization of reaction conditions, such as temperature, solvent, and the choice of aminomethylating reagent, would be critical to maximize the yield of the desired ortho-isomer.
An alternative direct route involves the trifluoromethylation of 2-(aminomethyl)phenol. Introducing a trifluoromethyl group onto an aromatic ring has been the subject of extensive research, leading to the development of numerous reagents and protocols. bohrium.comnih.gov Modern methods often utilize electrophilic or radical trifluoromethylating agents.
For instance, a copper-catalyzed trifluoromethylation using Togni's reagent or a related hypervalent iodine compound could be envisioned. chemistryviews.org The reaction would likely proceed via a mechanism where the phenol coordinates to the copper catalyst, directing the trifluoromethylation to the ortho position. However, the presence of the basic aminomethyl group presents a significant challenge, as it can compete with the hydroxyl group for coordination to the catalyst or react with the electrophilic reagent. Protecting the amine, for example as a carbamate, might be necessary to achieve the desired C-H trifluoromethylation. Recent advances in visible-light-promoted trifluoromethylation using CF3I could also offer a potential pathway, though selectivity between the possible ortho and para positions relative to the directing hydroxyl group would need to be controlled. chemistryviews.org
Tandem, or one-pot, reactions offer significant advantages in terms of efficiency, reduced waste, and time savings by avoiding the isolation of intermediates. nih.gov A highly effective tandem sequence for synthesizing 2-(aminomethyl)-3-(trifluoromethyl)phenol involves a regioselective ortho-formylation followed by a direct reductive amination. researchgate.net
This process begins with the formylation of 3-(trifluoromethyl)phenol using paraformaldehyde in the presence of magnesium chloride and triethylamine. orgsyn.org This method is known to be highly regioselective for the ortho-position, yielding 2-formyl-3-(trifluoromethyl)phenol as the key intermediate. orgsyn.orgorgsyn.org Without purification, this aldehyde can then be subjected to reductive amination. By introducing ammonia and a chemoselective reducing agent, such as sodium borohydride (B1222165) in methanol, the formyl group is converted directly to the aminomethyl group to yield the final product. researchgate.net This sequence is particularly powerful as it constructs the target molecule in a single reaction vessel, leveraging the high selectivity of each step.
Precursor-Based Synthesis and Functional Group Interconversions
A common strategy in amine synthesis involves the reduction of a nitro group. However, a more practical and well-documented precursor route for this specific target involves the use of a formyl intermediate, which is subsequently converted to the aminomethyl group. This pathway offers excellent control over the introduction of the carbon and nitrogen atoms.
The synthesis begins with the ortho-formylation of 3-(trifluoromethyl)phenol. sigmaaldrich.comnih.gov A variety of methods exist for the selective formylation of phenols at the ortho position. A particularly effective method, known as the Duff reaction or by using magnesium chloride and paraformaldehyde, provides high yields of the desired 2-formyl-3-(trifluoromethyl)phenol. orgsyn.orgorgsyn.org
With the aldehyde precursor in hand, the final aminomethyl group is installed via reductive amination. sigmaaldrich.comorganic-chemistry.org This reaction involves condensing the aldehyde with ammonia to form an intermediate imine (or iminium ion), which is then reduced in situ to the primary amine. youtube.comyoutube.com The choice of reducing agent is crucial for the success of this one-pot reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are ideal because they readily reduce the protonated imine intermediate but are too weak to reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. organic-chemistry.orgyoutube.com This two-step sequence, formylation followed by reductive amination, represents a robust and highly controlled method for producing 2-(aminomethyl)-3-(trifluoromethyl)phenol.
The successful synthesis of 2-(aminomethyl)-3-(trifluoromethyl)phenol hinges on the application of highly selective chemical transformations.
Regioselectivity is paramount when functionalizing the aromatic ring. In the formylation of 3-(trifluoromethyl)phenol, the hydroxyl group is a powerful ortho, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator. The combined influence of these groups strongly favors electrophilic substitution at the 2- and 4-positions. Methods utilizing MgCl2/Et3N/paraformaldehyde have demonstrated excellent regioselectivity for formylation at the ortho-position, making the synthesis of the required 2-formyl-3-(trifluoromethyl)phenol precursor highly efficient. orgsyn.orgorgsyn.org This directing effect is crucial for avoiding the formation of isomeric impurities.
Chemoselectivity is critical during the functional group interconversions. For example, in the reductive amination of 2-formyl-3-(trifluoromethyl)phenol, the reducing agent must selectively reduce the C=N double bond of the imine intermediate without affecting the aldehyde group or the trifluoromethyl group. sigmaaldrich.com Sodium cyanoborohydride is an excellent reagent for this purpose, as it is only effective at reducing the more electrophilic, protonated iminium ion, leaving the less reactive carbonyl group untouched. youtube.com Similarly, when considering the trifluoromethylation of 2-(aminomethyl)phenol, the chosen reagent must react specifically with a C-H bond on the ring rather than with the nucleophilic hydroxyl or amino groups. nih.gov The ability to target a specific functional group in the presence of others is a defining feature of a successful synthesis.
Data Tables
Table 1: Regioselective ortho-Formylation of Various Phenols Using MgCl₂, Et₃N, and Paraformaldehyde (This table demonstrates the effectiveness and selectivity of the formylation method applicable for synthesizing the key aldehyde precursor from 3-(trifluoromethyl)phenol.)
| Phenol Substrate | Regioisomeric Ratio (ortho:para) | Yield (%) | Reference |
| Estradiol | 13:1 | 92 | researchgate.net |
| 2-tert-Butylphenol | >99:1 | 84 | researchgate.net |
| 3-Bromophenol | - | 80 | orgsyn.org |
| 3-Methoxyphenol | - | 93 | researchgate.net |
| 4-Phenylphenol | - | 90 | orgsyn.org |
Table 2: Conditions for Reductive Amination of Aldehydes (This table illustrates various reagents used for the conversion of an aldehyde to an amine, a key step in the precursor-based synthesis.)
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline (B41778) | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Dioxane | 97 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 96 | organic-chemistry.org |
| Cyclohexanone | Ammonia | NaBH₃CN | Methanol | 52 | organic-chemistry.org |
| Various Aldehydes | Primary Amines | Silica supported cyanoborohydride | Dichloromethane | 86-94 | sigmaaldrich.com |
Green Chemistry Principles in Synthesis (e.g., solvent-free, catalysis)
The application of green chemistry principles to the synthesis of aminomethylphenols and related compounds is an area of active research, driven by the desire to develop more sustainable and environmentally benign chemical processes. Key areas of focus include the use of catalysis to improve reaction efficiency and the reduction or elimination of hazardous solvents. researchgate.net
Catalysis:
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. In the context of synthesizing molecules similar to 2-(Aminomethyl)-3-(trifluoromethyl)phenol, several catalytic approaches have been explored.
For the synthesis of α-aminophosphonates, which share a structural motif with the target compound, environmentally friendly catalysts have been employed. One such example is the use of EPZG, a solid heterogeneous catalyst, in the one-pot multicomponent condensation of an aldehyde, an amine, and a phosphite. This method proceeds under solvent-free conditions at room temperature, offering significant advantages in terms of reduced waste and simplified work-up procedures. The reusability of the catalyst further enhances its green credentials.
Direct catalytic amination of phenols represents another green approach to forming carbon-nitrogen bonds. A rhodium-catalyzed amination of phenols with amines has been developed, which produces water as the only byproduct. acs.orgorganic-chemistry.org This method is highly atom-economical and avoids the need for stoichiometric activating reagents. acs.orgorganic-chemistry.org Similarly, nickel-catalyzed reductive amination of phenols has been demonstrated as a viable route to cyclohexylamines, avoiding the use of precious metal catalysts. rsc.org
The following table summarizes different catalytic systems used in amination and related reactions, highlighting the green chemistry principles they embody.
Table 2: Catalytic Systems for Amination and Related Reactions
| Reaction Type | Catalyst | Key Green Features | Reference |
|---|---|---|---|
| Synthesis of α-aminophosphonates | EPZG (solid heterogeneous catalyst) | Solvent-free, room temperature, reusable catalyst | |
| Amination of Phenols | Rhodium-based catalyst | High atom economy (water as byproduct), redox-neutral | acs.orgorganic-chemistry.org |
| Reductive Amination of Phenols | Nickel-based catalyst | Avoids precious metals, synthesis from renewable feedstock | rsc.org |
| Amination of Phenols | Pyridinium–Iridium Dual Photocatalysis | Photochemical method, efficient C-N coupling | chemrxiv.org |
Solvent-Free Synthesis:
The elimination of volatile organic solvents is a primary goal of green chemistry, as these solvents often contribute to environmental pollution and pose safety hazards. Solvent-free, or neat, reaction conditions can lead to improved reaction rates, higher yields, and simplified purification processes.
While a specific solvent-free synthesis for 2-(Aminomethyl)-3-(trifluoromethyl)phenol has not been reported, the principles demonstrated in the synthesis of related compounds suggest that such a route would be a desirable and potentially feasible goal for future research and development.
Chemical Reactivity and Transformation Studies
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, including acylation, alkylation, and cyclization reactions.
The nucleophilic nature of the primary amine in the aminomethyl moiety makes it susceptible to reaction with various electrophiles. Acylation, for instance with acyl chlorides or anhydrides, would readily yield the corresponding N-benzyl amides. This type of transformation is a common strategy for the derivatization of amines.
Similarly, alkylation of the aminomethyl group with alkyl halides would lead to the formation of secondary and tertiary amines. The degree of alkylation can typically be controlled by the stoichiometry of the reactants and the reaction conditions.
The presence of the aminomethyl and hydroxyl groups in an ortho relationship provides a scaffold for various intramolecular cyclization reactions to form heterocyclic systems. For example, reaction with aldehydes or ketones could first form a Schiff base (azomethine), which could then potentially undergo further cyclization. The formation of o-hydroxy azomethine dyes from similar structures is a known process, and these compounds are of interest due to their potential for thermochromism and photochromism, which can involve reversible intramolecular proton transfer. researchgate.net
Furthermore, the aminomethyl group can be a key component in the synthesis of more complex heterocyclic structures. rsc.orgresearchgate.net For instance, reaction with appropriate bifunctional reagents could lead to the formation of fused ring systems. The synthesis of novel heterocycles from aminofuran derivatives, for example, demonstrates the versatility of an amino group in cyclization reactions. elsevierpure.com
The aminomethyl group, being a benzylic amine, is susceptible to oxidation. The oxidation of alkyl groups attached to an aromatic ring, known as side-chain oxidation, typically requires strong oxidizing agents and a hydrogen atom on the benzylic carbon. acs.org In the case of 2-(aminomethyl)-3-(trifluoromethyl)phenol, oxidation could potentially lead to the formation of an imine or, upon further oxidation and cleavage, a carboxylic acid. The oxidation of substituted phenols by microorganisms often involves hydroxylation of the benzene (B151609) ring followed by ring cleavage. nih.gov
Conversely, the aminomethyl group is generally stable to many reducing agents. For instance, the reduction of related β-hydroxy-benzyl-O-oximes to the corresponding α-trifluoromethyl-β-amino alcohols proceeds with high yields, indicating the stability of the newly formed amino group under these conditions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenol (B47542) Ring
The substitution pattern on the aromatic ring of 2-(aminomethyl)-3-(trifluoromethyl)phenol makes it an interesting substrate for both electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution , the outcome is determined by the directing effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the aminomethyl (-CH2NH2) group is also activating and ortho-, para-directing. In contrast, the trifluoromethyl (-CF3) group is a powerful deactivating, meta-director. nih.gov Given that the hydroxyl group is one of the most strongly activating substituents, it is expected to dominate the directing effects, favoring substitution at the positions ortho and para to it (positions 4 and 6). nih.gov However, the steric bulk of the trifluoromethyl group at position 3 may hinder substitution at position 4.
Nucleophilic aromatic substitution (SNAr) on phenol rings is generally difficult unless the ring is activated by strong electron-withdrawing groups. nih.govmasterorganicchemistry.com The trifluoromethyl group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. nih.gov Nucleophilic substitution might be feasible under forcing conditions, potentially involving the displacement of a different leaving group if one were present on the ring, or through a benzyne (B1209423) mechanism with a very strong base. masterorganicchemistry.com The transformation of phenols to aryl fluorides can be achieved by converting the phenol to an aryl fluorosulfonate, which then undergoes nucleophilic fluorination. acs.org
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, which is one of the reasons for its frequent use in medicinal chemistry. nih.gov However, under certain conditions, it can undergo transformations.
While the trifluoromethyl group is generally robust, recent research has shown that it can be transformed. A notable reaction is the base-mediated didefluorination of o-trifluoromethyl benzylamines. This process leads to the formation of a difluoroquinomethide intermediate, which can then undergo further reactions, such as cycloadditions, to form monofluorinated tricyclic heterocycles. acs.org This type of transformation highlights a potential pathway for the derivatization of the trifluoromethyl group in 2-(aminomethyl)-3-(trifluoromethyl)phenol, leading to structurally unique fluorinated compounds.
Furthermore, the spontaneous defluorination of some trifluoromethylphenols has been observed in aqueous environments, leading to the formation of the corresponding hydroxybenzoic acids. rsc.org This suggests that under specific, potentially environmental or metabolic conditions, the trifluoromethyl group may not be completely inert. The introduction of trifluoromethyl groups into phenols via visible-light-promoted reactions using CF3I has also been developed, indicating the ongoing research into the functionalization of such molecules. chemistryviews.org
Stability and Reactivity Under Various Conditions
The stability and reactivity of "2-(Aminomethyl)-3-(trifluoromethyl)phenol" are dictated by the interplay of its three functional groups: the phenolic hydroxyl, the aminomethyl, and the trifluoromethyl groups, all attached to a benzene ring. While specific comprehensive studies on the stability of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds, such as 2-(trifluoromethyl)phenol (B147641) and 3-(trifluoromethyl)phenol (B45071).
The trifluoromethyl (-CF3) group is well-known for its high stability due to the strong carbon-fluorine bonds, making it generally unreactive under many organic synthesis conditions. Conversely, the phenolic hydroxyl (-OH) group and the aminomethyl (-CH2NH2) group are the primary sites of chemical reactivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. The aminomethyl group, being a primary amine, is basic and nucleophilic.
Photochemical Degradation:
Studies on the photochemical degradation of the related compound, 2-(trifluoromethyl)phenol, provide insights into the potential stability of "2-(Aminomethyl)-3-(trifluoromethyl)phenol" under UV irradiation. The degradation of 2-(trifluoromethyl)phenol has been shown to be pH-dependent.
Research has demonstrated the photochemical degradation kinetics for 2-(trifluoromethyl)phenol under various pH conditions. researchgate.net The photolysis rate constants were calculated from the slopes of the degradation plots. researchgate.net
Table 1: Photolysis Rate Constants for 2-(trifluoromethyl)phenol at Different pH
| Condition | Photolysis Rate Constant (h⁻¹) |
|---|---|
| pH 5 Buffer | 3.52 ± 0.07 |
| pH 7 Buffer | 26.4 ± 0.64 |
| pH 7 Buffer with 1 mM H₂O₂ | 29.99 ± 1.47 |
| pH 10 Buffer | 334.1 ± 93.45 |
| pH 10 Buffer with 0.5 mM Sulfite (B76179) | 422.4 ± 9.38 |
Data sourced from a study on the photochemical degradation of 2-(trifluoromethyl)phenol and may be used to infer the behavior of 2-(Aminomethyl)-3-(trifluoromethyl)phenol. researchgate.net
The data indicates that the photochemical degradation of the trifluoromethylphenol structure is significantly faster at higher pH. researchgate.net The presence of hydrogen peroxide or sulfite can further accelerate this process. researchgate.net
Abiotic and Biotic Degradation:
Investigations into the degradation of 2-CF₃-phenol have revealed that the fission of the carbon-halogen bond can occur under mild conditions, which was a surprising finding given that the hydrolysis of a CF₃ group attached to an aromatic ring typically requires harsh conditions. researchgate.net In one study, salicylic (B10762653) acid was identified as a major chemical degradation product of 2-CF₃-phenol. researchgate.net
Biological degradation of 2-trifluoromethylphenol has also been observed. For instance, the thermophilic bacterium Bacillus thermoleovorans A2 can degrade 2-TFMeP to 3-trifluoromethyl-catechol, which is then further metabolized. researchgate.net
General Reactivity:
The phenolic hydroxyl group in a molecule like "2-(Aminomethyl)-3-(trifluoromethyl)phenol" is expected to undergo typical phenol reactions, such as etherification and esterification. The aminomethyl group provides a site for reactions characteristic of primary amines, including acylation, alkylation, and diazotization. The aromatic ring itself can undergo electrophilic substitution, with the positions of substitution being directed by the existing functional groups. The activating hydroxyl group and the deactivating trifluoromethyl group will influence the regioselectivity of such reactions.
Derivatization and Analog Development
Design Principles for Structural Modifications
The design of derivatives based on the 2-(aminomethyl)-3-(trifluoromethyl)phenol core is guided by established principles of medicinal chemistry aimed at optimizing molecular interactions with biological targets. The trifluoromethyl (-CF3) group is a key feature, known to enhance metabolic stability and membrane permeability due to its lipophilicity. It can also participate in favorable interactions within protein binding pockets.
Structural modifications typically focus on the aminomethyl and phenolic hydroxyl moieties. The primary amine is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and arylation. These modifications can introduce new functional groups that may engage in hydrogen bonding, electrostatic interactions, or hydrophobic interactions with a target receptor or enzyme. For instance, N-alkylation is a fundamental strategy in the synthesis of fine chemicals and pharmaceuticals. thieme-connect.de Similarly, the phenolic hydroxyl group can be modified through O-alkylation or esterification to alter solubility, lipophilicity, and metabolic stability. thieme-connect.de
Another design principle involves the strategic introduction of substituents onto the aromatic ring. While the parent molecule has a trifluoromethyl group at the 3-position, further substitution can fine-tune electronic properties and steric bulk, potentially leading to enhanced target affinity and selectivity.
Synthesis of Substituted 2-(Aminomethyl)-3-(trifluoromethyl)phenol Analogs
The synthesis of substituted analogs of 2-(aminomethyl)-3-(trifluoromethyl)phenol can be achieved through various synthetic routes, leveraging the reactivity of the amino and hydroxyl groups.
One common approach is the N-alkylation or N-arylation of the aminomethyl group. This can be accomplished by reacting 2-(aminomethyl)-3-(trifluoromethyl)phenol with a suitable alkyl or aryl halide in the presence of a base. A related example is the synthesis of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol, which involves the coupling of a substituted aniline (B41778) with a phenolic core. This highlights a strategy where the aminomethyl bridge is formed by reacting a phenol (B47542) with an appropriate amine-containing fragment.
O-alkylation of the phenolic hydroxyl group is another key synthetic strategy. This is typically achieved by treating the phenol with an alkyl halide in the presence of a base like potassium carbonate. thieme-connect.de This method allows for the introduction of various alkyl chains, which can influence the compound's pharmacokinetic properties.
The following table outlines representative synthetic strategies for creating analogs:
| Modification Type | General Reaction | Reagents and Conditions | Potential Analog Structure |
| N-Acylation | Amine + Acyl Halide/Anhydride | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | 2-(((acylamino)methyl))-3-(trifluoromethyl)phenol |
| N-Alkylation | Amine + Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., acetonitrile) | 2-(((alkylamino)methyl))-3-(trifluoromethyl)phenol |
| O-Alkylation | Phenol + Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., acetone) | 2-(aminomethyl)-3-(trifluoromethyl)phenoxy-alkane |
| Reductive Amination | Amine + Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-substituted derivatives |
The synthesis of more complex analogs can involve multi-step sequences. For example, a Suzuki coupling reaction could be employed to introduce new aryl or heteroaryl groups onto a halogenated derivative of the core structure. clockss.org
Stereoselective Synthesis of Chiral Derivatives
The presence of a stereocenter, particularly at the carbon bearing the amino group, can have profound implications for the biological activity of a molecule. The development of stereoselective synthetic methods to access single enantiomers of α-trifluoromethyl amines is an active area of research. nih.gov
One established strategy for the enantioselective synthesis of α-trifluoromethyl amines is the reduction of trifluoromethyl-substituted imines . nih.gov This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the molecule, directing a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is established, the auxiliary can be removed.
Furthermore, biocatalytic methods are emerging as powerful tools for the asymmetric synthesis of α-trifluoromethyl amines. nih.gov Engineered enzymes can catalyze the formation of chiral amines with high enantioselectivity under mild reaction conditions. nih.gov While specific examples starting from 2-(aminomethyl)-3-(trifluoromethyl)phenol are not prevalent in the literature, these established methodologies for related structures provide a clear roadmap for accessing its chiral derivatives. For instance, the synthesis of chiral trifluoromethylated amino alcohols has been successfully achieved through the stereoselective reduction of precursor oximes. mdpi.com
Development of Hybrid Molecules Incorporating the Core Structure
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a modern approach in drug design. The 2-(aminomethyl)-3-(trifluoromethyl)phenol scaffold can serve as a valuable building block in the construction of such hybrids. The goal is often to create a molecule with a dual mode of action or improved properties compared to the individual components.
The design of these hybrids involves linking the core structure to another pharmacologically active moiety via a suitable spacer. The aminomethyl and phenolic hydroxyl groups are ideal points for such linkages. For example, the amino group could be acylated with a carboxylic acid that is itself a known drug or pharmacophore.
An illustrative example from a related field is the development of hybrid compounds for Alzheimer's disease, where different fragments with inhibitory activities against various enzymes are combined. nih.gov Following this principle, one could envision coupling the 2-(aminomethyl)-3-(trifluoromethyl)phenol core to a fragment known to inhibit a specific enzyme, potentially leading to a synergistic therapeutic effect. The synthesis of such hybrids would rely on standard coupling chemistries, such as amide bond formation or ether linkages.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of the Trifluoromethyl Group on Molecular Interactions
The trifluoromethyl (-CF3) group is a key substituent that significantly modulates the properties of an aromatic ring. Its influence stems from a combination of steric and electronic effects.
The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. mdpi.com This electronic pull can alter the electron distribution of the phenol (B47542) ring, influencing its interactions with biological targets. acs.org The presence of the -CF3 group can enhance the acidity of the phenolic hydroxyl group, which in turn affects its hydrogen bonding capabilities.
Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This stability can protect the molecule from metabolic oxidation at that position. wikipedia.org
| Property | Influence of Trifluoromethyl Group | Reference |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing group | mdpi.com |
| Steric Effect | Larger than a methyl group, can enhance hydrophobic interactions | mdpi.com |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | mdpi.com |
| Metabolic Stability | High due to strong C-F bonds | mdpi.com |
| Acidity | Increases acidity of nearby protons (e.g., phenolic OH) | wikipedia.org |
Role of the Aminomethyl Moiety in Ligand-Receptor Binding (non-clinical)
The aminomethyl group (-CH2NH2) is a versatile functional group that can participate in several key interactions within a biological system. As a primary amine, it can act as a hydrogen bond donor. The nitrogen atom's lone pair of electrons also allows it to function as a hydrogen bond acceptor.
In the context of ligand-receptor binding, the aminomethyl moiety can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the carboxyl groups of aspartate or glutamate, or the hydroxyl groups of serine or threonine. These interactions are fundamental to the non-covalent complex formation between a ligand and its receptor.
Furthermore, under physiological pH, the amino group is likely to be protonated (-CH2NH3+), allowing it to form strong electrostatic or ionic interactions with negatively charged residues in the receptor. This charge-based interaction can significantly contribute to the binding affinity and selectivity of the molecule. The flexibility of the aminomethyl side chain allows it to adopt various conformations to optimize its fit within a binding site.
Impact of Phenolic Hydroxyl Group on Protonation States and Molecular Recognition
The phenolic hydroxyl (-OH) group is a critical determinant of the molecular recognition properties of 2-(Aminomethyl)-3-(trifluoromethyl)phenol. It is a hydrogen bond donor and can also act as a hydrogen bond acceptor. frontiersin.org The ability of the phenolic hydroxyl to participate in hydrogen bonding is a primary driving force in protein-phenolic interactions. frontiersin.org
The acidity of the phenolic hydroxyl group, and thus its protonation state at a given pH, is influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the phenolic proton, making it more likely to exist as a phenolate (B1203915) anion at physiological pH. This deprotonation would enable the formation of strong ionic interactions with positively charged residues in a receptor.
Molecular recognition can also be influenced by the position of the hydroxyl group. For instance, studies on phenolic acids have shown that hydroxylation at the 3-position can increase binding affinity to proteins like bovine serum albumin. frontiersin.org The phenolic hydroxyl group, in concert with the aminomethyl group, can create a specific pharmacophore that is recognized by a biological target. The deprotonation of the phenol can also be triggered by a base, leading to the formation of a phenolate that can then be recognized by a chiral catalyst, as seen in certain asymmetric synthesis strategies. acs.org
| Functional Group | Potential Interactions | Consequence for Molecular Recognition |
|---|---|---|
| Aminomethyl (-CH2NH2) | Hydrogen bond donor/acceptor, electrostatic interactions (when protonated) | Key for anchoring in binding pockets with polar/charged residues |
| Phenolic Hydroxyl (-OH) | Hydrogen bond donor/acceptor, ionic interactions (as phenolate) | Contributes to binding affinity and specificity; pKa influenced by -CF3 group |
Computational and Experimental Approaches for SAR/SPR Elucidation
A variety of computational and experimental techniques are employed to unravel the structure-activity relationships (SAR) and structure-property relationships (SPR) of molecules like 2-(Aminomethyl)-3-(trifluoromethyl)phenol.
Computational Approaches:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can help visualize the interactions between the aminomethyl, trifluoromethyl, and phenolic hydroxyl groups with the amino acid residues of a target protein.
Quantum Mechanics/Molecular Mechanics (QM/MM): These calculations provide a more accurate description of the electronic effects within the ligand and its interactions with the receptor. QM/MM can be used to calculate binding energies and understand the influence of substituents like the trifluoromethyl group on the electronic distribution of the molecule. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding.
ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: In silico models can be used to predict the pharmacokinetic properties of a molecule, including its lipophilicity and metabolic stability, which are influenced by the trifluoromethyl group. rsc.org
Experimental Approaches:
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its receptor, offering definitive evidence of the binding mode and the specific interactions involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor. Hydrogen-bonding titration experiments using NMR can also elucidate the binding patterns between a molecule and a receptor or catalyst. acs.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a receptor immobilized on a sensor surface.
Synthesis and Biological Evaluation of Analogs: A common approach in medicinal chemistry is to synthesize a series of related compounds with systematic modifications to the core structure. nih.gov For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, this could involve altering the position of the substituents, replacing the trifluoromethyl group with other halogens or alkyl groups, or modifying the aminomethyl side chain. The biological activity of these analogs is then tested to build a comprehensive SAR profile.
Mechanistic Studies of Molecular Interactions Excluding Clinical Outcomes
Enzyme Inhibition and Activation Profiles (e.g., Carbonic Anhydrase, GABA-AT)
The phenolic scaffold is present in numerous molecules that are known to interact with various enzymes. The nature and position of substituents on the phenol (B47542) ring are critical in determining the potency and selectivity of these interactions.
Carbonic Anhydrase (CA) Phenols are a recognized class of carbonic anhydrase inhibitors. nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The inhibitory mechanism of phenols against CAs does not typically involve direct coordination to the zinc ion in the enzyme's active site. Instead, phenol molecules have been observed to bind within the active site, anchored by hydrogen bonds to key amino acid residues, effectively blocking the entry of substrates. nih.gov For instance, X-ray crystallography has shown phenol binding within the active site of human carbonic anhydrase II (hCA II). nih.gov
While direct inhibition data for 2-(aminomethyl)-3-(trifluoromethyl)phenol is not available, studies on other substituted phenols demonstrate a wide range of inhibition constants (Kᵢ). The inhibitory activity is highly dependent on the substituent pattern. For example, a series of phenols with tertiary amine and pyridylethenyl-carbonyl moieties have shown potent inhibitory activity against β-carbonic anhydrase from Saccharomyces cerevisiae (ScCA), with Kᵢ values in the nanomolar range. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Selected Phenolic Compounds against Carbonic Anhydrase Isoforms This table presents data for related phenolic compounds to illustrate the range of activities within this class, as specific data for 2-(aminomethyl)-3-(trifluoromethyl)phenol is not available.
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| Phenols with tertiary amine and pyridylethenyl-carbonyl moieties | ScCA | 23.5 - 95.4 nM nih.gov |
| Phenols with tertiary amine and pyridylethenyl-carbonyl moieties | hCA I | 0.78 - 23.5 µM nih.gov |
| Phenols with tertiary amine and pyridylethenyl-carbonyl moieties | hCA II | 10.8 - 52.4 µM nih.gov |
| Acetazolamide (standard inhibitor) | hCA I | 250 nM nih.gov |
GABA-Aminotransferase (GABA-AT) and GABAₐ Receptors Phenolic compounds can also modulate the function of the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Phenols can interact with GABAₐ receptors, which are ligand-gated ion channels, acting as activators, inhibitors, or allosteric modulators. nih.gov For example, simple phenol has been shown to have a biphasic effect on GABAₐ receptors, with activation at low concentrations and inhibition at higher concentrations. nih.gov The structural diversity of phenolic compounds allows for a wide range of effects on different GABAₐ receptor subunit combinations. nih.gov The presence of the aminomethyl group in 2-(aminomethyl)-3-(trifluoromethyl)phenol introduces a basic center, which could significantly influence its interaction with the acidic residues in the binding pockets of GABA-related proteins. Information regarding its specific interaction with GABA-AT, an enzyme responsible for GABA degradation, is not documented.
Receptor Binding Kinetics and Thermodynamics
The interaction between a ligand like 2-(aminomethyl)-3-(trifluoromethyl)phenol and a biological receptor is characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding).
Binding Kinetics The kinetics of binding are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₐ), a measure of binding affinity. nih.gov A slow kₒff (long half-life of the complex) is often a characteristic of potent receptor ligands. nih.gov
Binding Thermodynamics The thermodynamics of binding provides insight into the forces driving the interaction. The Gibbs free energy change (ΔG) indicates the spontaneity of the binding event and is related to the binding affinity. It is composed of an enthalpic component (ΔH), which reflects changes in bonding energies (e.g., hydrogen bonds, van der Waals forces), and an entropic component (ΔS), which relates to changes in the disorder of the system (e.g., release of water molecules from the binding site). nih.gov Studies on various receptor systems have shown that agonistic and antagonistic ligands can sometimes be distinguished by their thermodynamic signatures. For example, for the serotonin (B10506) 5-HT₃ receptor, agonist binding is typically entropy-driven (positive ΔS and small ΔH), while antagonist binding is more enthalpy-driven (negative ΔH). nih.gov
Specific kinetic and thermodynamic parameters for the binding of 2-(aminomethyl)-3-(trifluoromethyl)phenol to any receptor are not currently reported in the scientific literature.
Table 2: Illustrative Thermodynamic Parameters for Ligand-Receptor Binding (5-HT₃ Receptor) This table shows example data for other compounds to illustrate thermodynamic principles, as no such data exists for 2-(aminomethyl)-3-(trifluoromethyl)phenol.
| Ligand Type | ΔH° (kJ/mol) | ΔS° (J/K·mol) | Driving Force |
|---|---|---|---|
| Agonists | 18 to 53 | 202 to 320 | Entropy-driven nih.gov |
Investigation of Molecular Recognition Events with Biological Targets
Molecular recognition between a ligand and its biological target is governed by a combination of complementary shapes and intermolecular forces. The functional groups of 2-(aminomethyl)-3-(trifluoromethyl)phenol would each play a distinct role in such an event.
Phenolic -OH Group: This group is a strong hydrogen bond donor and a weaker acceptor. It can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a receptor's binding pocket, often acting as a key anchoring point.
Aminomethyl -CH₂NH₂ Group: The primary amine is basic and will likely be protonated (-CH₂NH₃⁺) at physiological pH. This positive charge allows for strong ionic interactions (salt bridges) with negatively charged carboxylate residues (aspartate, glutamate) on the target protein. The N-H groups are also excellent hydrogen bond donors.
Trifluoromethyl -CF₃ Group: This group significantly influences the molecule's properties. It is strongly electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group, making it more acidic than phenol itself. The CF₃ group is highly lipophilic and can participate in hydrophobic interactions within the binding site. It can also engage in non-classical interactions, such as fluorine-backbone or multipolar C-F···C=O interactions, which can contribute to binding affinity.
Aromatic Ring: The benzene (B151609) ring can engage in π-π stacking with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with aliphatic residues (leucine, isoleucine, valine).
The relative positioning of these three groups is critical for defining the molecule's three-dimensional shape and its ability to fit into a specific binding site. The ortho-arrangement of the aminomethyl and trifluoromethyl groups creates a sterically crowded environment that will influence the molecule's preferred conformation and its mode of interaction with a target.
Elucidation of Reaction Mechanisms in Chemical Transformations
The chemical reactivity of 2-(aminomethyl)-3-(trifluoromethyl)phenol is determined by its constituent functional groups.
Reactions of the Phenolic Ring The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemguide.co.uk However, the trifluoromethyl group is strongly deactivating. In this molecule, the positions are:
Position 4: Para to the -OH group, strongly activated.
Position 6: Ortho to the -OH group, strongly activated.
Position 5: Meta to the -OH group, less activated.
Reactions of the Functional Groups
Oxidation: Phenols can be oxidized to quinones. chemistrysteps.com The presence of the electron-donating aminomethyl group and the electron-withdrawing trifluoromethyl group would modulate the redox potential of the phenol.
Kolbe-Schmidt Reaction: The phenoxide ion (formed under basic conditions) can act as a nucleophile and react with carbon dioxide, typically leading to carboxylation at the ortho position. chemistrysteps.com In this molecule, the ortho positions are occupied or sterically hindered, which might inhibit this reaction.
Reactions of the Amine: The aminomethyl group behaves as a typical primary amine. It is basic and can be acylated, alkylated, or undergo other standard amine reactions.
Table 3: Summary of Potential Chemical Transformations
| Reaction Type | Reagents | Expected Outcome for 2-(Aminomethyl)-3-(trifluoromethyl)phenol |
|---|---|---|
| Electrophilic Nitration | Dilute HNO₃ | Mononitration, likely at position 6. mlsu.ac.in |
| Electrophilic Halogenation | Br₂ in CS₂ | Monobromination, likely at position 6. mlsu.ac.in |
| Oxidation | Chromic Acid | Potential formation of a quinone-like structure, though likely complex. chemistrysteps.com |
Computational and Theoretical Chemistry
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of 2-(Aminomethyl)-3-(trifluoromethyl)phenol. These methods solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbitals, and reactivity indices.
For molecules with similar structural motifs, such as other substituted phenols and trifluoromethylated compounds, DFT calculations using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVTZ) have proven effective. nih.govnih.gov These calculations can determine optimized molecular geometry, bond lengths, and bond angles. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating aminomethyl and hydroxyl groups creates a complex electronic environment within the molecule.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be influenced by the trifluoromethyl group. This distribution suggests that the molecule could be susceptible to electrophilic attack on the aromatic ring and may participate in reactions involving its functional groups.
Table 1: Predicted Electronic Properties of 2-(Aminomethyl)-3-(trifluoromethyl)phenol (Illustrative DFT Data)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.9 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.9 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and would be formally determined through specific DFT calculations.
Molecular Dynamics and Docking Simulations for Compound-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate how a molecule like 2-(Aminomethyl)-3-(trifluoromethyl)phenol might interact with biological targets, such as proteins or enzymes. ekb.eg
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The aminomethyl and hydroxyl groups are capable of forming hydrogen bonds, which are often key to high-affinity binding.
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of different interactions. rsc.org This information is critical for understanding the mechanism of action at a molecular level.
Conformational Analysis and Energy Landscapes
The potential energy surface (PES) or energy landscape of the molecule can be mapped by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. rsc.orgnih.gov This analysis identifies the most stable conformers (global and local minima on the energy landscape) and the transition states that connect them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, the orientation of the aminomethyl group relative to the phenol ring and the trifluoromethyl group will significantly influence its shape and interaction potential.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming chemical structures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are typically performed by calculating the magnetic shielding tensors for each nucleus using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the three different substituents on the phenol ring.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of 2-(Aminomethyl)-3-(trifluoromethyl)phenol can be calculated to generate a theoretical IR spectrum. okstate.edu This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The predicted spectrum would show characteristic peaks for the O-H and N-H stretching vibrations, C-F stretching from the trifluoromethyl group, and various aromatic C-H and C-C vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net The calculations yield the excitation energies and oscillator strengths for electronic transitions. For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, the spectrum is expected to show absorptions in the UV region corresponding to π-π* transitions within the aromatic ring.
Table 2: Predicted Spectroscopic Data for 2-(Aminomethyl)-3-(trifluoromethyl)phenol (Illustrative)
| Spectroscopy | Predicted Feature | Corresponding Functional Group/Transition |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic Protons |
| ¹³C NMR | ~115-155 ppm | Aromatic Carbons |
| IR | ~3300-3400 cm⁻¹ | O-H and N-H Stretching |
| IR | ~1100-1350 cm⁻¹ | C-F Stretching |
| UV-Vis | ~270-280 nm | π-π* Transition |
Note: These are illustrative predictions. Actual values depend on the specific computational method and solvent environment used.
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for the separation and purification of 2-(Aminomethyl)-3-(trifluoromethyl)phenol from reaction mixtures and for its determination in analytical samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 2-(Aminomethyl)-3-(trifluoromethyl)phenol. A reversed-phase HPLC method is generally suitable for this compound.
Stationary Phase: A C18 column is a common choice, providing a non-polar stationary phase that separates compounds based on their hydrophobicity.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com The gradient or isocratic elution profile would be optimized to achieve good resolution between the target compound and any impurities. For instance, a method for other phenolic compounds utilized a mobile phase of acetonitrile and water with phosphoric acid. sielc.com
Detection: UV detection is a common and effective method for phenolic compounds, typically in the range of 270-280 nm where the phenyl group exhibits strong absorbance. nih.gov For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be employed to acquire the full UV-Vis spectrum of the eluting peaks.
A hypothetical HPLC method for 2-(Aminomethyl)-3-(trifluoromethyl)phenol could be developed based on methods for similar compounds. chromatographyonline.comnih.gov
Interactive Data Table: Hypothetical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile derivatives of 2-(Aminomethyl)-3-(trifluoromethyl)phenol, GC-MS offers high separation efficiency and definitive identification based on mass spectra. Derivatization is often necessary to increase the volatility and thermal stability of the aminophenol.
Derivatization: The primary amine and hydroxyl groups can be derivatized, for example, by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (B98337) (TMS) ethers and amines. nih.govnih.gov This process reduces the polarity and increases the volatility of the analyte.
GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from byproducts and other components.
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization method. The resulting mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. The fragmentation of trifluoromethyl-containing compounds often involves the loss of the CF3 group or related fragments. libretexts.orglibretexts.org The fragmentation of the aminomethyl group would likely involve alpha-cleavage. libretexts.org
Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-(Aminomethyl)-3-(trifluoromethyl)phenol.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of 2-(Aminomethyl)-3-(trifluoromethyl)phenol (C8H8F3NO). Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. For 2-(Aminomethyl)-3-(trifluoromethyl)phenol, a combination of 1H, 13C, and 19F NMR experiments is essential.
¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons. The aromatic protons would appear in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the aminomethyl group would likely appear as a singlet or a multiplet in the aliphatic region.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. docbrown.info The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: 19F NMR is particularly informative for fluorinated compounds. nih.govacs.org The trifluoromethyl group would give a singlet in the 19F NMR spectrum, with a chemical shift that is characteristic of the CF3 group attached to an aromatic ring. rsc.org
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets |
| ¹H (CH₂) | ~3.8 - 4.2 | Singlet/Multiplet |
| ¹H (NH₂) | Broad singlet | |
| ¹H (OH) | Broad singlet | |
| ¹³C (Aromatic) | 110 - 160 | |
| ¹³C (CH₂) | ~45 - 55 | |
| ¹³C (CF₃) | ~120 - 130 | Quartet |
| ¹⁹F (CF₃) | -60 to -65 | Singlet |
Quantitative Analytical Methods for Research Studies
Accurate quantification of 2-(Aminomethyl)-3-(trifluoromethyl)phenol is crucial in various research contexts, such as in pharmacokinetic studies or as a starting material in synthetic chemistry.
Quantitative HPLC-UV:
HPLC with UV detection, as described in section 8.1, is a widely used method for quantitative analysis. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area or height on the calibration curve. For validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be established according to standard guidelines. nih.gov
Quantitative NMR (qNMR):
Quantitative NMR is a powerful technique that allows for the determination of the concentration of a substance without the need for a calibration curve of the same compound. nih.gov By using a certified internal standard with a known concentration, the concentration of 2-(Aminomethyl)-3-(trifluoromethyl)phenol can be calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. 19F NMR is particularly well-suited for qNMR of fluorinated compounds due to its high sensitivity and the typically less crowded nature of 19F spectra. nih.govrsc.org
Interactive Data Table: Comparison of Quantitative Methods
| Method | Advantages | Disadvantages |
| HPLC-UV | Widely available, good sensitivity and linearity. | Requires a calibration curve for each analyte. |
| qNMR | Does not require a specific calibration curve, provides structural information. | Lower sensitivity than HPLC, requires a certified internal standard. |
Potential Applications and Functional Roles Non Clinical
As a Scaffold for Novel Chemical Entity Design in Medicinal Chemistry
The structure of 2-(aminomethyl)-3-(trifluoromethyl)phenol incorporates several key features that make it an attractive scaffold for the design of new chemical entities in medicinal chemistry. A scaffold is a core molecular structure upon which various modifications can be made to develop new compounds with desired biological activities. Phenol (B47542) and aminophenol motifs are recurrent in a large number of approved pharmaceuticals and bioactive natural products. mdpi.comnsf.gov
The strategic placement of these groups on the aromatic ring allows for the creation of a diverse library of derivatives. The aminophenol core can be functionalized through N-arylation or O-arylation to generate complex structures that are common in therapeutic agents. mit.edu The combination of a metabolically robustifying element (–CF3) with functional groups capable of critical interactions (–NH2 and –OH) makes this scaffold a promising starting point for developing new drug candidates. mdpi.comnih.gov
| Structural Feature | Contribution to Medicinal Chemistry Scaffold Design |
| Phenol Core | A proven structural motif in numerous FDA-approved drugs and natural products, providing a foundational structure for interaction with biological targets. nsf.gov |
| Aminomethyl Group | Acts as a key interaction point (hydrogen bond donor, protonatable site) and provides a handle for further chemical modification. |
| Trifluoromethyl Group | Enhances metabolic stability, increases lipophilicity, modulates electronic properties, and can improve binding affinity and cell permeability. mdpi.com |
Development as Chemical Probes for Biological Research
While specific examples of 2-(aminomethyl)-3-(trifluoromethyl)phenol being used as a chemical probe are not extensively documented, its structure is well-suited for development into such tools. Chemical probes are small molecules used to study and manipulate biological systems. The functional groups of this compound—the primary amine and the phenolic hydroxyl—serve as convenient points for chemical modification.
For instance, fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels could be covalently attached to the amine or hydroxyl group. This would allow researchers to track the molecule's distribution in cells, identify its binding partners, or permanently label a target protein upon photoactivation.
Furthermore, the trifluoromethyl group itself can act as a useful spectroscopic tag. ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful technique for studying drug-protein interactions, as the ¹⁹F nucleus has a high sensitivity and there is no background signal in biological systems. A molecule containing a -CF3 group can be used as a ¹⁹F-NMR probe to report on its binding environment, providing valuable information about its interaction with a target biomolecule.
Catalytic Ligands or Organocatalytic Applications
The 2-(aminomethyl)-3-(trifluoromethyl)phenol structure is an excellent candidate for use as a ligand in metal-catalyzed reactions. The aminomethyl and hydroxyl groups can act as a bidentate ligand, meaning they can bind to a metal center at two points simultaneously through the nitrogen and oxygen atoms. This chelation effect often leads to the formation of stable and reactive metal complexes.
Aminophenol-based ligands have been successfully employed in various catalytic systems. For example, they have been used in copper- and palladium-based catalyst systems for selective C-N and C-O bond-forming reactions, which are fundamental transformations in organic synthesis. mit.edu Schiff bases derived from aminophenols, formed by reacting the amino group with an aldehyde or ketone, are also widely used as ligands in coordination chemistry and catalysis. researchgate.net Derivatives of trifluoromethyl-substituted phenols have been used to create Schiff base ligands for a variety of metals, including ruthenium, rhodium, and iridium. nih.gov
The presence of the electron-withdrawing trifluoromethyl group can significantly modulate the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal catalyst. This allows for fine-tuning of the catalyst's performance for specific chemical transformations.
| Catalyst System Component | Role in Catalysis | Relevant Examples |
| Aminophenol Core | Forms stable chelate complexes with transition metals. | Used in Cu- and Pd-catalyzed arylation reactions. mit.edu |
| Schiff Base Derivatives | Act as versatile ligands in coordination chemistry. researchgate.net | Used to form complexes with Ru, Rh, Ir, and other metals. nih.gov |
| Trifluoromethyl Group | Modulates the electronic properties of the ligand, influencing catalyst activity and selectivity. | Fine-tuning of metal complex reactivity. |
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
A key synthetic intermediate is a molecule that serves as a crucial building block in the synthesis of more complex target structures. 2-(Aminomethyl)-3-(trifluoromethyl)phenol fits this description perfectly due to its array of functional groups, each offering a pathway for distinct chemical reactions. This versatility makes it a valuable starting material for constructing elaborate molecular architectures. illinois.edu
The primary amine can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse substituents. The phenolic hydroxyl group can be converted into ethers or esters, or it can be used to direct further substitutions on the aromatic ring. The aromatic ring itself, activated by the hydroxyl group and influenced by the trifluoromethyl group, can participate in electrophilic aromatic substitution reactions.
The utility of related trifluoromethyl-substituted phenols as intermediates is well-established. For instance, 3-(Trifluoromethyl)phenol (B45071) is a known precursor in the synthesis of the antiglaucoma agent travoprost. sigmaaldrich.com Similarly, other complex trifluoromethyl-containing phenyl derivatives serve as key chiral intermediates in the production of pharmaceuticals. mdpi.com The ability to perform selective chemistry at three different points on the molecule—the amine, the phenol, and the ring—renders 2-(aminomethyl)-3-(trifluoromethyl)phenol a powerful intermediate for accessing complex and diverse compounds. illinois.edu
Applications in Advanced Materials Science
The functional groups on 2-(aminomethyl)-3-(trifluoromethyl)phenol also provide opportunities for its use in the field of advanced materials science. The bifunctional nature of the molecule (containing both an amine and a hydroxyl group) allows it to act as a monomer in polymerization reactions. It can be incorporated into the backbones of polymers such as polyamides, polyethers, or polyurethanes.
The inclusion of the trifluoromethyl group into a polymer can impart desirable properties, including:
Chemical resistance: Fluorinated polymers are often resistant to chemical attack.
Hydrophobicity: The -CF3 group can significantly increase the water-repellency of a material's surface.
Modified Optical Properties: The presence of fluorine can alter the refractive index and other optical characteristics of a polymer.
Furthermore, derivatives of this compound could find use in the development of chemical sensors or functional dyes. Azomethine dyes, which can be synthesized from aminophenols, are known for their applications as pigments with luminescent properties. researchgate.net This fluorescence could potentially be harnessed to create sensors where a change in emission is triggered by the binding of a specific analyte. Related aminophenol structures have also been investigated for their catalytic performance in the degradation of organic dyes, an application relevant to environmental materials science. researchgate.net
Future Research Perspectives and Challenges
Exploration of Unconventional Synthetic Pathways
The synthesis of polysubstituted aromatic compounds, particularly those with challenging substitution patterns like 2-(Aminomethyl)-3-(trifluoromethyl)phenol, often requires multi-step sequences that can be inefficient. The functionalization of aromatic compounds with multiple trifluoromethyl groups, for instance, can be difficult and may require harsh reaction conditions. chemistryviews.org Future research should prioritize the development of more direct and efficient synthetic routes.
Key areas for exploration include:
Late-Stage C-H Functionalization: Developing methods for the direct introduction of the aminomethyl or trifluoromethyl group onto a pre-existing phenol (B47542) scaffold would represent a significant advance. Visible-light-promoted trifluoromethylation using CF3I is an emerging technique that could be adapted for such purposes. chemistryviews.org
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, particularly for exothermic or hazardous reactions often involved in fluorination. This approach can also facilitate scalability, which is crucial for producing research quantities of the compound.
Biocatalysis: The use of enzymes to catalyze specific steps, such as regioselective hydroxylation or amination, could provide a greener and more efficient alternative to traditional chemical methods.
Novel Trifluoromethylating Agents: While fluoroform (HCF3) is an economical feedstock for trifluoromethyl groups, its use presents challenges due to the low stability of the generated CF3 anion. beilstein-journals.org Research into new, stable, and reactive trifluoromethylating agents or catalyst systems is ongoing and could simplify the synthesis of trifluoromethyl-containing phenols. beilstein-journals.orgacs.org
Elucidation of Undiscovered Reactivity Patterns
The chemical reactivity of 2-(Aminomethyl)-3-(trifluoromethyl)phenol is dictated by the electronic properties of its substituents. The trifluoromethyl group is highly electronegative and electron-withdrawing, which increases the acidity of the phenolic proton. mdpi.com The amino group, conversely, is electron-donating. This electronic push-pull system, combined with the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the aminomethyl group, suggests a rich and underexplored reactivity profile.
Future investigations should aim to:
Quantify Electronic Effects: Systematically study the pKa of the phenol and the pKb of the amine to understand the influence of the trifluoromethyl group.
Map Electrophilic Aromatic Substitution: Determine the regioselectivity of further substitution on the aromatic ring. The directing effects of the existing groups are likely to be complex and may lead to unexpected products.
Explore Oxidation Chemistry: Investigate the oxidation of the phenol, which can be influenced by factors like pH and the polarity of the medium. rsc.org The presence of the aminomethyl group may lead to the formation of novel heterocyclic structures upon oxidation. Studies on related trifluoromethylphenols have shown they are highly photo-oxidizable. rsc.org
Investigate Metal-Catalyzed Cross-Coupling: The phenolic hydroxyl can be converted into a triflate or other leaving group to enable cross-coupling reactions, allowing for the introduction of a wide array of substituents onto the aromatic core.
Table 1: Predicted Reactivity Sites of 2-(Aminomethyl)-3-(trifluoromethyl)phenol
| Functional Group | Potential Reactions | Expected Outcome/Influence |
|---|---|---|
| Phenolic -OH | Deprotonation, Etherification, Esterification, O-Trifluoromethylation, Oxidation | Increased acidity due to -CF3 group. mdpi.com Can be converted to a leaving group for cross-coupling. cas.cn Susceptible to oxidation, potentially forming quinone-type structures. rsc.org |
| Aminomethyl -NH2 | Acylation, Alkylation, Diazotization, Imine formation | Nucleophilic character allows for a wide range of derivatization. Basicity is influenced by the adjacent electron-withdrawing ring. |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | The directing effects of the three substituents will compete, requiring experimental validation of substitution patterns. The ring is generally deactivated by the -CF3 group. |
| Trifluoromethyl -CF3 | Generally inert to further reaction | Exerts strong electron-withdrawing inductive effects, influencing the reactivity of all other functional groups. mdpi.com |
Advancements in Structure-Based Design of Derivatives
The scaffold of 2-(Aminomethyl)-3-(trifluoromethyl)phenol is an attractive starting point for the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. The trifluoromethyl group is a key feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov
Future design strategies should focus on:
Bioisosteric Replacement: The N-CF3 group is being explored as a bioisostere for the more common N-CH3 group in drug molecules, and similar strategies could be applied by modifying the aminomethyl group of the title compound. nih.gov
Computational Modeling: Employing Density Functional Theory (DFT) calculations, as has been done for similar structures, can help predict the geometric and electronic properties of designed derivatives before their synthesis. nih.gov This can guide the selection of modifications most likely to achieve desired outcomes.
Systematic Library Synthesis: Creating a library of derivatives by systematically modifying the amino and phenolic groups, as well as by adding substituents to the remaining open positions on the aromatic ring, would enable a thorough exploration of the structure-activity relationships. For example, converting the phenol to a trifluoromethyl ether is a known strategy to increase lipophilicity. cas.cn
Table 2: Potential Sites for Derivatization and Their Impact
| Modification Site | Example Modification | Potential Impact on Properties |
|---|---|---|
| Phenolic -OH | Methylation, Acylation | Masks hydrogen bond donor capability, alters polarity. |
| Aminomethyl -NH2 | N-acetylation, N-alkylation | Modifies basicity, steric bulk, and hydrogen bonding potential. |
| Aromatic Ring (Position 4, 5, or 6) | Halogenation, Nitration | Alters electronic properties, lipophilicity, and potential for further functionalization. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Key applications include:
Generative Chemistry: AI models can be trained on existing chemical data to design novel derivatives of the core scaffold that are optimized for specific properties, such as binding to a biological target or possessing desired physicochemical characteristics. optibrium.comfrontiersin.org
Synthesis Planning: Retrosynthesis AI tools can propose viable synthetic pathways for complex derivatives, potentially identifying more efficient or novel routes that chemists might overlook. frontiersin.org
Property Prediction: ML models can be developed to predict the properties of virtual derivatives, including their solubility, toxicity, and biological activity. This allows for the rapid in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing. optibrium.com While AI is a powerful ally, it is important to note that human expertise remains crucial for interpreting model outputs and making final decisions. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
